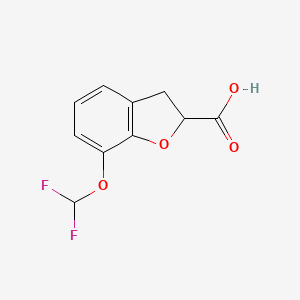

7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

7-(difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O4/c11-10(12)16-6-3-1-2-5-4-7(9(13)14)15-8(5)6/h1-3,7,10H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRHZTRAMBRPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=CC=C2OC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp^2)–H bonds can be accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-based methods for the transfer of CF_2H to C(sp^2) sites in both stoichiometric and catalytic modes has been reported . Additionally, the formation of X–CF_2H bonds where X is oxygen, nitrogen, or sulfur can be achieved using novel non-ozone depleting difluorocarbene reagents .

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups into the benzofuran core .

Scientific Research Applications

Biological Activities

Research has indicated that benzofuran derivatives, including 7-(difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid, exhibit various biological activities:

1. Anticancer Activity

- Mechanism of Action : The compound has been evaluated for its inhibitory effects on carbonic anhydrase isoforms, particularly hCA IX and hCA XII, which are associated with tumor growth and metastasis. Studies have shown it acts as a potent inhibitor with submicromolar affinity, suggesting its potential as a therapeutic agent in cancer treatment .

- Case Study : In vitro assays demonstrated that derivatives similar to 7-(difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid displayed significant antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to established chemotherapeutics like Doxorubicin .

2. Anti-inflammatory Properties

- Compounds containing the benzofuran moiety have shown promise in reducing inflammation. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and pathways, making them candidates for anti-inflammatory therapies .

Agricultural Applications

Recent studies have explored the use of substituted benzofuran derivatives as agents against abiotic stress in plants. These compounds can enhance plant resilience to environmental stressors such as drought and salinity . The structural features that confer these properties are currently under investigation.

| Compound | Target | IC50 (μM) | Remarks |

|---|---|---|---|

| 9e | hCA IX | 0.91 | Potent inhibitor |

| 9e | MDA-MB-231 | 2.52 ± 0.39 | Comparable to Doxorubicin |

| 9b | MCF-7 | >100 | Less effective than Doxorubicin |

Mechanism of Action

The mechanism by which 7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between the target compound and its analogs:

Key Differences and Implications

Substituent Effects

- Difluoromethoxy (-OCHF₂): Introduces electronegative fluorine atoms, increasing metabolic stability and lipophilicity compared to methoxy (-OCH₃) or methyl (-CH₃) groups. This is critical in drug design, as seen in CFTR correctors (e.g., ABBV/GLPG-2222) and antibiotics like Garenoxacin .

- Used in intermediates for pharmaceuticals .

- Methyl (-CH₃) : Hydrophobic and electron-donating, favoring passive diffusion but offering lower metabolic resistance .

Positional Isomerism

- Position 7 vs. 5 : The placement of substituents significantly alters electronic distribution. For example, 5-methoxy derivatives (CAS 35700-52-8) may exhibit reduced steric hindrance near the carboxylic acid group, affecting binding to biological targets .

Ring Saturation

- Dihydro vs. Unsaturated analogs (e.g., 7-methoxy-1-benzofuran-2-carboxylic acid) may exhibit higher planarity, influencing π-π stacking interactions .

Therapeutic Potential

- CFTR Modulation : Difluoromethoxy-substituted benzofurans are highlighted in CFTR correctors, where fluorine atoms enhance binding affinity and stability .

- Antibiotic Design: Garenoxacin Mesylate (a quinolone antibiotic) incorporates a difluoromethoxy group to improve pharmacokinetics and resistance to enzymatic degradation .

Physicochemical Properties

- Lipophilicity : Difluoromethoxy increases logP compared to methoxy, favoring blood-brain barrier penetration but requiring formulation adjustments for solubility.

- Acidity : The electron-withdrawing effect of -OCHF₂ may lower the pKa of the carboxylic acid group, enhancing ionization and solubility in physiological conditions.

Biological Activity

7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article compiles various research findings to elucidate its biological activity, pharmacological properties, and potential therapeutic applications.

The compound has a molecular weight of approximately 230.16 g/mol, with a LogP value of 2.314 indicating moderate lipophilicity. Its structural characteristics include:

- Molecular Formula : C11H10F2O4

- LogD : -1.12

- Hydrogen Bond Acceptors (HBA) : 6

These properties suggest that the compound may exhibit unique interactions within biological systems, influencing its pharmacokinetics and dynamics.

Anticancer Potential

Recent studies have highlighted the anticancer potential of 7-(difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid. For instance, it has shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| U937 (leukemia) | 5.106 |

| K562 (leukemia) | 5.003 |

| A549 (lung) | 0.487 |

| LoVo (colon) | 0.789 |

| HT29 (colon) | 0.381 |

These results indicate that the compound is particularly potent against lung and colon cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which 7-(difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid exerts its effects appears to involve multiple pathways:

- Inhibition of Kinases : The compound has been reported to inhibit key kinases involved in cell proliferation and survival, which are critical targets in cancer therapy.

- Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells, leading to decreased viability and proliferation .

In Vivo Studies

In vivo studies have demonstrated that the compound can effectively reduce tumor growth in animal models. For example, when administered at a dosage of 10 mg/kg, it resulted in a significant reduction in tumor size compared to control groups .

Toxicity and Safety

Toxicity assessments are crucial for determining the safety profile of new compounds. Preliminary studies on the toxicity of 7-(difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid have shown that it possesses a favorable safety margin at therapeutic doses . Further toxicological studies are needed to establish comprehensive safety data.

Bioavailability and Metabolism

The bioavailability of the compound is an essential factor influencing its therapeutic efficacy. Initial assessments suggest that it has moderate oral bioavailability, which may be improved through structural modifications or formulation strategies .

Case Studies and Research Findings

Numerous case studies have documented the effects of this compound in various experimental settings:

- Case Study 1 : In a study involving human cancer cell lines, treatment with the compound resulted in significant inhibition of cell growth and induction of apoptosis.

- Case Study 2 : Animal models treated with the compound exhibited reduced tumor sizes and improved survival rates compared to untreated controls.

These findings underscore the need for further investigation into its clinical applications.

Q & A

Basic Research Question

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.1%.

- Spectroscopy :

- Elemental analysis : Confirm C, H, F, and O percentages within ±0.3% of theoretical values.

What strategies mitigate toxicity risks during in vivo studies involving this compound?

Advanced Research Question

Given its classification (H300: fatal if swallowed; H400: toxic to aquatic life) :

- Dosage optimization : Conduct acute toxicity assays (e.g., OECD 423) to determine LD.

- Metabolic profiling : Use LC-MS/MS to identify toxic metabolites (e.g., fluorinated byproducts).

- Environmental safeguards : Treat waste with activated carbon filtration to adsorb residual compound before disposal .

How do substituent modifications (e.g., fluorination) impact the compound’s physicochemical properties?

Advanced Research Question

Fluorination alters:

- Lipophilicity : Difluoromethoxy groups increase logP vs. methoxy analogs, enhancing membrane permeability (calculate via ClogP software).

- Acidity : The carboxylic acid pKa (~2.5–3.0) is influenced by electron-withdrawing fluorine atoms, affecting solubility in buffered solutions .

- Bioavailability : Fluorine’s electronegativity improves metabolic stability but may reduce aqueous solubility, requiring co-solvents (e.g., DMSO) in assays .

What computational approaches predict the compound’s interaction with enzymatic targets like DHODH?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Simulate binding to DHODH’s ubiquinone site, focusing on hydrogen bonds with Arg136 and hydrophobic interactions with Tyr356 .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD (<2.0 Å indicates stable complexes).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

What are the ethical and safety considerations for handling this compound in shared laboratory environments?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.